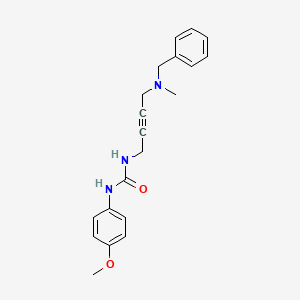

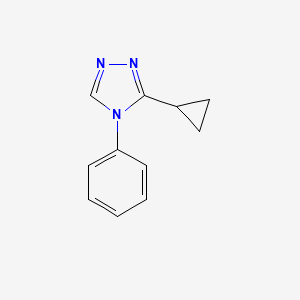

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound was initially developed as a Raf kinase inhibitor, but it has been found to have additional targets, including VEGFR and PDGFR. In

Applications De Recherche Scientifique

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Research on flexible urea derivatives, including compounds similar in structure or functional groups to the specified chemical, highlights their potential as acetylcholinesterase inhibitors. These studies focus on optimizing the spacer length between pharmacophoric moieties to enhance inhibitory activity against acetylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Urea Compounds as ROCK Inhibitors

Another avenue of research involves pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2), with significant implications for cancer therapy and cardiovascular diseases. These compounds show potent inhibition of ROCK, which is crucial for tumor growth and metastasis, as well as for hypertension management (Pireddu et al., 2012).

Anticancer Potential of Urea Derivatives

The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas for anticancer activity also represent a critical area of investigation. These studies suggest the therapeutic potential of urea derivatives as anticancer agents, providing a foundation for further research into their mechanism of action and efficacy in cancer treatment (Gaudreault et al., 1988).

Enzyme Inhibition and Anticancer Investigations

Further research into unsymmetrical 1,3-disubstituted ureas has explored their roles in enzyme inhibition and anticancer activities. These studies highlight the versatility of urea derivatives in modulating biological processes, with potential applications in developing new therapeutic agents (Mustafa et al., 2014).

Novel Urea Derivatives from Natural Sources

Additionally, the isolation of urea derivatives from natural sources, such as the roots of Pentadiplandra brazzeana, opens up new avenues for discovering bioactive compounds with unique properties. These findings contribute to the growing interest in natural product research and the development of novel drug candidates (Tsopmo et al., 1999).

Propriétés

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-23(16-17-8-4-3-5-9-17)15-7-6-14-21-20(24)22-18-10-12-19(25-2)13-11-18/h3-5,8-13H,14-16H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKHZQQUZSXTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2457101.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2457102.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-1-(1-prop-2-ynylpiperidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2457103.png)

![1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2457109.png)

![N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide](/img/structure/B2457110.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)